molecular formula C7H5FN2 B1590570 2-Fluoro-1H-benzimidazole CAS No. 57160-78-8

2-Fluoro-1H-benzimidazole

Cat. No. B1590570
CAS RN: 57160-78-8
M. Wt: 136.13 g/mol
InChI Key: XLQNWWNMESYKTB-UHFFFAOYSA-N
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Description

“2-Fluoro-1H-benzimidazole” is a chemical compound with the molecular formula C7H5FN2 . It has a molecular weight of 136.12600 . The compound is part of the benzimidazole family, which is known for its wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Fluoro-1H-benzimidazole”, often involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The structure of the synthesized compounds is usually identified by FTIR, NMR, and HRMS .


Molecular Structure Analysis

The benzimidazole ring system is a key component in many biologically active molecules . The structure of “2-Fluoro-1H-benzimidazole” includes a benzimidazole core, which is a privileged lead nucleus widely used in the design of many biologically active molecules .


Chemical Reactions Analysis

Benzimidazole derivatives, including “2-Fluoro-1H-benzimidazole”, have been found to exhibit various chemical reactions. For instance, they can react with ortho-phenylenediamines and benzaldehydes in the presence of an oxidation agent to form benzimidazoles .

Scientific Research Applications

Luminescence Tuning

The compound has been used in the field of fluorescent molecular sensing . Specifically, it has been used in combination with Zeolitic Imidazolate Framework-8 (ZIF-8), a metal-organic framework, to capture small molecules and enhance fluorescence . This application could be particularly useful in the development of new sensors.

Anticancer Agents

Benzimidazole derivatives, including 2-Fluoro-1H-benzimidazole, have been studied for their potential as anticancer agents . The presence of certain functional groups on the benzimidazole scaffold can significantly influence the anticancer activity . This research could lead to the development of new, more effective cancer treatments.

Antioxidant Activity

Benzimidazoles, including 2-Fluoro-1H-benzimidazole, have been found to have antioxidant activity . This property could have various applications in the medical field, particularly in the treatment of diseases caused by oxidative stress.

Boron Neutron Capture Therapy (BNCT) Agents

The compound has been used to evaluate various BNCT agents . BNCT is a type of radiation therapy that is used to treat certain types of cancer. The compound’s fluorescence intensity after reacting with boronic acid is sufficient to visualize intracellular boronic acid distribution .

Antibacterial Agents

Benzimidazoles have been reported to have antibacterial properties . This could lead to the development of new antibiotics, particularly for resistant organisms.

Biological Probes

The compound’s high-efficiency fluorescence yield makes it suitable for use as a biological probe . This could have various applications in biological research and medical diagnostics.

Mechanism of Action

The mechanism of action of benzimidazole derivatives is often related to their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .

Future Directions

Benzimidazole and its derivatives, including “2-Fluoro-1H-benzimidazole”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further exploring the therapeutic potential of these compounds, particularly in the field of cancer treatment .

properties

IUPAC Name

2-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQNWWNMESYKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517345
Record name 2-Fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1H-benzimidazole

CAS RN

57160-78-8
Record name 2-Fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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